N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.110278721 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies
Studies involving similar compounds, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have focused on pharmacokinetic properties, demonstrating the importance of understanding how drugs are metabolized and distributed within the body. For instance, a phase I study of DACA, a DNA-intercalating drug with a dual mode of cytotoxic action, highlighted its pharmacokinetic profile, including dose-limiting toxicities and the impact of infusion rates on drug delivery and side effects (McCrystal et al., 1999). Such studies are crucial for optimizing therapeutic strategies and minimizing adverse effects.
Drug Metabolism and Disposition
Research into the metabolism and disposition of related compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, provides valuable insights into the metabolic pathways, including the identification of principal metabolites and excretion routes (Renzulli et al., 2011). Understanding the metabolism of similar compounds can inform safety profiles and efficacy of related therapeutic agents.
Diagnostic and Therapeutic Applications
The use of positron emission tomography (PET) in pharmacokinetic studies of compounds like XR5000, another topoisomerase I and II inhibitor, demonstrates the potential diagnostic and therapeutic applications of these compounds (Propper et al., 2003). PET studies can reveal how drugs distribute in tumors compared to normal tissues, providing insights into the effectiveness and specificity of drug targeting.
Biomarker Analysis
The identification and analysis of breath biomarkers for detecting smoking habits, utilizing compounds such as 2,5-dimethylfuran, highlight the broader applicability of chemical compounds in non-invasive diagnostic techniques (Alonso et al., 2010). Such research could pave the way for using similar compounds in monitoring exposure to various environmental or dietary factors.
Future Directions
Properties
IUPAC Name |
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-14-10-6-7-11-15(14)20-16(12)17(19)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSOEVJQQXCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.